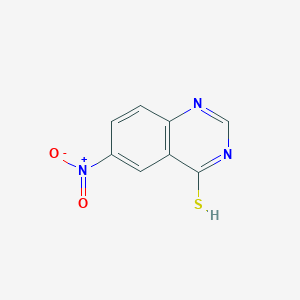

6-nitroquinazoline-4-thiol

Description

Properties

IUPAC Name |

6-nitroquinazoline-4-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2S/c12-11(13)5-1-2-7-6(3-5)8(14)10-4-9-7/h1-4H,(H,9,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGOEFZHYLFLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Routes for 6-nitroquinazoline-4-thiol

The primary route to 6-nitroquinazoline-4-thiol relies on the strategic functionalization of a suitable quinazoline (B50416) precursor, which is itself synthesized through multi-step processes.

The most common and direct precursor for the synthesis of 6-nitroquinazoline-4-thiol is 4-chloro-6-nitroquinazoline. This starting material is valuable due to the reactivity of the chlorine atom at the 4-position, which acts as an effective leaving group. The synthesis involves the conversion of the chloro group to a thiol group through a nucleophilic substitution reaction.

A typical laboratory procedure involves reacting 4-chloro-6-nitroquinazoline with a sulfur nucleophile. Reagents such as sodium hydrosulfide (NaSH) or thiourea (B124793) are commonly employed. When thiourea is used, the reaction proceeds through an isothiouronium salt intermediate, which is then hydrolyzed, typically under basic conditions, to yield the final thiol product. This two-step, one-pot method is efficient for introducing the thiol moiety onto the quinazoline ring.

The general reaction scheme is as follows:

Step 1 (Substitution): 4-chloro-6-nitroquinazoline reacts with thiourea in a solvent like ethanol under reflux to form a thiouronium salt intermediate.

Step 2 (Hydrolysis): The intermediate is subsequently treated with an aqueous base, such as sodium hydroxide, to hydrolyze the salt and generate 6-nitroquinazoline-4-thiol.

This pathway provides a reliable and high-yielding route to the target compound, making 4-chloro-6-nitroquinazoline a key intermediate in its production. nih.govtums.ac.ir

The conversion of 4-chloro-6-nitroquinazoline to 6-nitroquinazoline-4-thiol is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. libretexts.orgnih.gov This mechanism is distinct from SN1 and SN2 reactions and is characteristic of aromatic systems bearing strong electron-withdrawing groups.

Several factors facilitate this reaction pathway:

Presence of a Good Leaving Group: The chloride ion at the C4 position is an adequate leaving group.

Activation by Electron-Withdrawing Groups: The quinazoline ring itself is electron-deficient, but the presence of the strongly deactivating nitro group (-NO₂) at the C6 position is crucial. libretexts.org This group significantly reduces the electron density of the aromatic system, making it highly susceptible to attack by nucleophiles.

Stabilization of the Intermediate: The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the sulfur nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge of this complex is delocalized across the ring and, critically, onto the oxygen atoms of the para-positioned nitro group. This resonance stabilization lowers the activation energy for the formation of the intermediate, driving the reaction forward. libretexts.orgyoutube.com

In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the quinazoline ring is restored, yielding the final product. The regioselectivity for substitution at the C4 position is well-documented for quinazoline systems and is strongly favored over other positions. nih.gov

The nitro group on the quinazoline scaffold is a versatile functional group that can be strategically reduced to an amino group, opening pathways for further derivatization. The reduction of 6-nitroquinazoline (B1619102) derivatives to their corresponding 6-aminoquinazolines is a key transformation. Several methods are available, with the choice depending on the presence of other functional groups in the molecule. mdpi.com

Common reduction strategies include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com It is generally clean and efficient, but care must be taken as it can also reduce other functional groups. For substrates where dehalogenation is a concern, Raney nickel may be preferred. commonorganicchemistry.com

Metal-Acid Systems: A classic and reliable method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like acetic acid or hydrochloric acid. commonorganicchemistry.commdpi.com For instance, treating a nitroquinazoline with iron powder in refluxing acetic acid is a common procedure that effectively reduces the nitro group to an amine. mdpi.comresearchgate.net This method is often tolerant of other reducible functional groups.

Metal Salts: Tin(II) chloride (SnCl₂) provides a mild method for the selective reduction of aromatic nitro groups to amines and is compatible with a variety of other functional groups. commonorganicchemistry.com

The resulting 6-aminoquinazoline intermediate is a crucial building block for synthesizing a wide array of derivatives, including Schiff bases and other conjugates.

| Reduction Method | Reagents | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | High efficiency; can be too reactive for some substrates. |

| Metal-Acid Reduction | Fe/AcOH or Sn/HCl | Cost-effective, reliable, and often shows good chemoselectivity. mdpi.commdpi.com |

| Metal Salt Reduction | SnCl₂ | Mild conditions, suitable for sensitive substrates. commonorganicchemistry.com |

Synthesis of Novel 6-nitroquinazoline-4-thiol Analogs and Conjugates

The 6-nitroquinazoline-4-thiol scaffold serves as a platform for the synthesis of more complex molecules and conjugates, leveraging the reactivity of both the thiol and nitro functional groups.

A novel class of hybrid molecules has been developed by conjugating the 6-nitroquinazoline scaffold with 1,3,4-thiadiazole-aryl urea moieties. nih.govresearchgate.net The synthetic strategy for these conjugates begins with 6-nitroquinazoline-4-thiol and proceeds through several steps to build the final complex structure.

A representative synthetic route is outlined below:

Alkylation of the Thiol: The starting material, 6-nitroquinazoline-4-thiol, is first S-alkylated using an appropriate halo-ester, such as ethyl bromoacetate, in the presence of a base like potassium carbonate. This reaction yields an ethyl ester intermediate.

Hydrazide Formation: The resulting ester is then treated with hydrazine hydrate in a solvent like ethanol under reflux to convert the ester group into a hydrazide.

Thiadiazole Ring Formation: The hydrazide is subsequently reacted with carbon disulfide in the presence of a base to form a 5-thioxo-1,3,4-thiadiazole intermediate.

Amino-Thiadiazole Synthesis: This intermediate is converted to a 5-amino-1,3,4-thiadiazole derivative.

Urea Conjugate Formation: Finally, the amino-thiadiazole is reacted with various substituted phenyl isocyanates to form the target 1-(5-((6-nitroquinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives. nih.govresearchgate.net

This modular synthesis allows for the creation of a library of compounds by varying the substitution pattern on the aryl urea portion. nih.govirost.org

| Intermediate Compound | Key Reagents | Functional Group Transformation |

| 6-Nitroquinazoline-4-thiol | Ethyl bromoacetate, K₂CO₃ | Thiol to Thioether Ester |

| Ethyl 2-((6-nitroquinazolin-4-yl)thio)acetate | Hydrazine hydrate | Ester to Hydrazide |

| 2-((6-nitroquinazolin-4-yl)thio)acetohydrazide | CS₂, KOH | Hydrazide to 1,3,4-Thiadiazole |

| 5-((6-nitroquinazolin-4-yl)thio)methyl)-1,3,4-thiadiazol-2-amine | Substituted Phenyl Isocyanate | Amine to Urea Conjugate |

Schiff bases, characterized by the azomethine group (-CH=N-), are an important class of organic compounds synthesized from the condensation of primary amines with carbonyl compounds (aldehydes or ketones). ekb.egjocpr.com Quinazolinyl Schiff bases can be prepared from derivatives of 6-nitroquinazoline-4-thiol, typically after the reduction of the nitro group.

The synthetic pathway generally involves two key stages:

Reduction to Amine: The 6-nitroquinazoline precursor is first reduced to the corresponding 6-aminoquinazoline derivative using one of the methods described in section 2.1.3 (e.g., Fe/AcOH).

Condensation Reaction: The resulting 6-aminoquinazoline is then reacted with a selected aromatic or heterocyclic aldehyde in a suitable solvent, often with a catalytic amount of acid (e.g., glacial acetic acid), under reflux conditions. jocpr.comnih.gov This condensation reaction eliminates a molecule of water and forms the C=N double bond characteristic of a Schiff base.

This method allows for the synthesis of a diverse library of Schiff base derivatives by simply varying the aldehyde reactant. These derivatives are valuable in coordination chemistry and for the development of new heterocyclic systems. ekb.egaip.org

Diversification Strategies for Substituents at the Thiol Position

The thiol group at the 4-position of the 6-nitroquinazoline scaffold is a versatile functional handle that allows for a variety of chemical modifications. These transformations are crucial for developing a library of derivatives with diverse physicochemical properties and potential biological activities. The primary strategies for diversifying this position involve the nucleophilic character of the sulfur atom, enabling reactions such as S-alkylation, S-arylation, and the formation of disulfides.

S-Alkylation: A common and straightforward method for modifying the thiol group is through S-alkylation, which involves the reaction of 6-nitroquinazoline-4-thiol with various alkyl halides in the presence of a base. This reaction proceeds via an SN2 mechanism, where the deprotonated thiolate anion acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide to form a thioether linkage. A range of alkylating agents can be employed, including simple alkyl halides (e.g., methyl iodide, ethyl bromide), benzyl halides, and functionalized alkyl halides containing additional reactive groups. The choice of base and solvent is critical for optimizing the reaction conditions and achieving high yields. Common bases include potassium carbonate, sodium hydride, and organic bases like triethylamine, while polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are typically used.

| Reactant | Reagent | Product | Reaction Conditions | Notes |

|---|---|---|---|---|

| 6-nitroquinazoline-4-thiol | Alkyl Halide (R-X) | 6-nitro-4-(alkylthio)quinazoline | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetone) | A versatile method for introducing a wide range of alkyl substituents. |

| 6-nitroquinazoline-4-thiol | Aryl Halide (Ar-X) | 6-nitro-4-(arylthio)quinazoline | Transition-metal catalyst (e.g., Pd, Cu), Base | Allows for the introduction of various substituted and unsubstituted aryl groups. |

| 6-nitroquinazoline-4-thiol | Oxidizing Agent (e.g., I2, H2O2) | Bis(6-nitroquinazolin-4-yl) disulfide | Mild conditions | Forms a symmetrical disulfide bridge, potentially useful for creating dimeric molecules. |

S-Arylation: The introduction of an aryl substituent at the thiol position is achieved through S-arylation reactions. These transformations typically require more specialized conditions than S-alkylation, often involving transition-metal catalysis. Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination adapted for C-S bond formation, are common methodologies. In these reactions, 6-nitroquinazoline-4-thiol is coupled with an aryl halide (or triflate) in the presence of a suitable catalyst, ligand, and base. This strategy allows for the incorporation of a diverse array of substituted and unsubstituted aryl and heteroaryl rings, significantly expanding the chemical space of accessible derivatives.

Disulfide Formation: The thiol group can also undergo oxidation to form a disulfide bridge. This can be achieved by treating 6-nitroquinazoline-4-thiol with mild oxidizing agents such as iodine or hydrogen peroxide. This reaction leads to the formation of a symmetrical disulfide, bis(6-nitroquinazolin-4-yl) disulfide. This dimerization strategy can be employed to generate molecules with altered steric and electronic properties compared to their monomeric thiol counterparts.

Methodological Advancements and Efficiency in Quinazoline Thiol Synthesis

The efficient synthesis of 6-nitroquinazoline-4-thiol is paramount for its subsequent use in medicinal chemistry and materials science. Methodological advancements have focused on improving yields, reducing reaction times, and employing more environmentally benign reagents and conditions. The primary synthetic routes to this compound involve either the thionation of a pre-formed quinazolinone precursor or the nucleophilic substitution of a 4-haloquinazoline.

One of the most common methods for the synthesis of quinazoline-4-thiols is the thionation of the corresponding quinazolin-4(3H)-one. The precursor, 6-nitroquinazolin-4(3H)-one, can be synthesized from 5-nitroanthranilic acid derivatives. The critical thionation step involves the conversion of the carbonyl group at the 4-position to a thiocarbonyl group.

An alternative and efficient route to 6-nitroquinazoline-4-thiol involves the reaction of a 4-chloro-6-nitroquinazoline with a sulfur nucleophile. The starting material, 4-chloro-6-nitroquinazoline, is readily prepared from 6-nitroquinazolin-4(3H)-one by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The subsequent nucleophilic aromatic substitution (SNAr) reaction with a sulfide source, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, can provide the target thiol in good yield. This two-step sequence can be highly efficient and offers an alternative to direct thionation.

| Synthetic Route | Key Transformation | Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Thionation of Quinazolinone | C=O to C=S | P₄S₁₀ or Lawesson's Reagent | Direct conversion from readily available quinazolinones. Lawesson's reagent offers milder conditions and higher yields. organic-chemistry.orgnih.gov | P₄S₁₀ requires harsh conditions. Purification from phosphorus byproducts can be challenging. |

| Nucleophilic Substitution | C-Cl to C-SH | 4-chloro-6-nitroquinazoline + NaSH or Thiourea | Often proceeds under mild conditions with high yields. Avoids the use of phosphorus-based reagents. | Requires the pre-synthesis of the 4-chloro derivative. |

Investigative Pharmacological Profiles and Molecular Mechanisms

Research into Anticancer Activities of 6-nitroquinazoline-4-thiol Derivatives

The quest for more effective and targeted cancer therapies has led to the investigation of numerous heterocyclic compounds, with quinazoline (B50416) derivatives being a particularly fruitful class. The addition of a nitro group at the 6-position has been a key structural modification in the development of potent anticancer agents.

In Vitro Cytotoxicity Evaluation against Human Cancer Cell Lines

Derivatives of 6-nitroquinazoline (B1619102) have demonstrated significant cytotoxic effects against a range of human cancer cell lines. These in vitro studies are crucial for the initial screening and identification of promising anticancer candidates.

One study synthesized a series of novel 4-aniline quinazoline derivatives from 2-amino-6-nitrobenzoic acid and evaluated their inhibitory activities against breast cancer (MDA-MB-231) and non-small cell lung cancer (A59) cell lines. mediresonline.org The results showed that most of the compounds exhibited inhibitory activity against the proliferation of both cell types. mediresonline.org Notably, compound Y22 from this series displayed the most potent inhibitory effect on MDA-MB-231 cells, with an IC₅₀ value of 4.53 μM. mediresonline.org

In another research effort, twenty different 6-nitro-4-substituted quinazoline compounds were synthesized and evaluated. nih.gov The most promising derivatives were tested for their cytotoxicity against human colorectal carcinoma (HCT-116) and lung carcinoma (A549) cells. nih.govnih.gov One particular derivative, compound 6c, showed cytotoxicity that was superior or nearly equal to the standard drug, gefitinib. nih.govnih.govresearchgate.net

Furthermore, the cytotoxic effects of quinazolinone-thiazole hybrids derived from a 6-nitro-substituted scaffold were assessed against breast cancer (MCF-7), colon cancer (HT-29), and prostate cancer (PC-3) cell lines. rphsonline.commdpi.com Among the tested compounds, derivatives k5 and k6 showed the highest cytotoxic activities against the PC-3 cell line, while compound k6 was also the most active against the MCF-7 and HT-29 cell lines. rphsonline.commdpi.com The evaluation of 6-arylureido-4-anilinoquinazoline derivatives also showed good anti-proliferative activities against A549, HT-29, and MCF-7 cells. medwinpublishers.com

Below is an interactive data table summarizing the cytotoxic activity (IC₅₀ values) of selected 6-nitroquinazoline derivatives against various cancer cell lines.

| Derivative | Cancer Cell Line | Cell Line Type | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| Compound Y22 | MDA-MB-231 | Breast Cancer | 4.53 | mediresonline.org |

| Compound 6c | A549 | Lung Cancer | 65.12 | nih.gov |

| Quinazoline Chalcone (B49325) Derivative VI | MDCK II BCRP | Kidney Cancer | 0.39 | nih.gov |

| 4,6-Disubstituted quinazoline V | BT474 | Ductal Carcinoma | 0.081 | nih.gov |

Elucidation of Molecular Mechanisms in Oncological Contexts

Understanding the molecular mechanisms by which these derivatives exert their anticancer effects is paramount for developing targeted therapies. Research has primarily focused on their ability to inhibit key enzymes involved in cancer cell proliferation and survival, as well as their capacity to modulate the cell cycle and induce programmed cell death.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed in various cancers, making it a critical target for anticancer drugs. A significant body of research has focused on designing 6-nitroquinazoline derivatives as potent EGFR inhibitors. researchgate.net

A study involving twenty new 6-nitro-4-substituted quinazoline derivatives evaluated their EGFR inhibitory activity. The results indicated that the newly synthesized compounds demonstrated good to surpassing EGFR inhibition. nih.govnih.gov The most potent derivative, compound 6c, exhibited superior enzyme inhibition against the mutant EGFR T790M, a common mutation associated with resistance to first-generation EGFR inhibitors. nih.govnih.gov The design of these compounds often builds upon the 4-anilinoquinazoline (B1210976) scaffold, which is known to interact with the ATP-binding site of the EGFR kinase domain. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another crucial tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients. biomedpharmajournal.org Inhibiting VEGFR-2 is a key strategy to halt tumor growth and metastasis. biomedpharmajournal.org While research on VEGFR-2 inhibition often encompasses the broader quinazoline class, the structural features of 6-nitroquinazoline derivatives make them potential candidates for targeting this receptor. Quinazoline derivatives have been identified as effective inhibitors of VEGFR-2, and their mechanism is believed to involve interference with the ATP-binding site within the kinase's catalytic domain. biomedpharmajournal.org

Beyond enzyme inhibition, 6-nitroquinazoline derivatives have been shown to interfere with the cancer cell cycle and trigger apoptosis (programmed cell death).

In studies of the potent derivative compound 6c, it was observed to cause cell cycle arrest at the G2/M phase in HCT-116 cells. nih.govnih.govresearchgate.net This arrest prevents the cancer cells from progressing through mitosis and dividing. Furthermore, the same compound was found to induce apoptosis, as confirmed by an annexin (B1180172) V-FITC/propidium iodide dual staining assay. nih.gov

Similarly, another study on a series of 4-aniline quinazoline derivatives found that as the concentration of the potent compound Y22 increased, cancer cells began to shrink and undergo morphological changes characteristic of apoptosis. mediresonline.org Flow cytometry analysis confirmed a significant increase in apoptosis with higher concentrations of the compound. The pro-apoptotic activity was further evidenced by Western blot analysis, which showed that compound Y22 decreased the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. mediresonline.org

Examination of Antimicrobial Spectrum and Efficacy

In addition to their anticancer properties, the quinazoline scaffold is known to be a pharmacophore for potent antimicrobial agents. nih.gov Research into nitro-substituted quinazolinone derivatives has revealed promising activity against various pathogenic microbes.

One study synthesized a series of 7-nitro-4-oxo-quinazolinyl benzoyl amino acids and peptides and evaluated their antimicrobial potential. Many of these compounds exhibited potent antifungal activity against Candida albicans and various dermatophytes. The study also noted good bioactivity against gram-negative bacteria for the synthesized compounds. rphsonline.com

Another investigation into thiosemicarbazone derivatives of quinazoline found that compounds bearing p-nitro and m-nitro substituents displayed marked activity against the bacterium Klebsiella pneumoniae and the fungus Curvularia lunata. nih.gov Quinazolinone derivatives are believed to exert their antimicrobial effects through interactions with the microbial cell wall and DNA structures. nih.gov

While much of the research has focused on quinazolinone derivatives with nitro groups at various positions or with other substitutions like halogens, these findings underscore the potential of the nitroquinazoline core in developing new antimicrobial agents to combat bacterial and fungal infections. nih.govnih.gov

Antibacterial Activity Against Specific Pathogenic Strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

The quinazoline scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antibacterial properties. Research has shown that the antibacterial efficacy of quinazoline derivatives can be influenced by various substitutions on the quinazoline ring.

Activity against Staphylococcus aureus and Escherichia coli

Studies on various quinazoline derivatives have demonstrated notable activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. For instance, a series of novel quinazolin-4(3H)-one derivatives showed significant antibacterial activity against E. coli but lower activity against S. aureus at a concentration of 10 µg/mL. asianpubs.org The presence of a substituted aromatic ring at position 3 and methyl or phenyl groups at position 2 are considered important for medicinal properties. asianpubs.org Other research has indicated that derivatives with a 2-nitro benzylideneamino group are active against S. aureus. nih.gov Furthermore, certain quinazolin-4(3H)-one derivatives have been identified as having pronounced antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com Specifically, compounds with a naphthyl radical, which increases hydrophobicity, or an amide group have shown bacteriostatic effects. eco-vector.com

The mechanism of action for some quinazolinones may involve the inhibition of bacterial DNA gyrase, which is crucial for DNA replication. rphsonline.com It has been observed that some derivatives are powerfully active against Gram-positive bacteria, possibly due to better permeability through the bacterial cell wall. nih.gov

| Derivative Type | Bacterial Strain | Activity/Observation |

| Novel quinazolin-4(3H)-ones | Escherichia coli | Significant activity (Zone of inhibition: 12.1-18.3 mm at 10 µg/mL) asianpubs.org |

| Novel quinazolin-4(3H)-ones | Staphylococcus aureus | Low activity (Zone of inhibition: 2.3-8.9 mm at 10 µg/mL) asianpubs.org |

| 2-nitro benzylideneamino quinazolinone | Staphylococcus aureus | Active nih.gov |

| Naphthyl-substituted quinazolin-4(3H)-one | Staphylococcus aureus | Pronounced antimicrobial activity eco-vector.com |

| Amide-substituted quinazolin-4(3H)-one | Staphylococcus aureus | Pronounced antimicrobial activity eco-vector.com |

Antimycobacterial Activity

Quinazoline derivatives have also been investigated for their efficacy against Mycobacterium tuberculosis. A study on 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD), a quinazoline derivative, revealed a low minimum inhibitory concentration (MIC) and dose-dependent bactericidal activity. nih.gov The antimycobacterial action of DQYD is associated with the disruption of intracellular ATP homeostasis and an increase in DNA damage within the mycobacterium. nih.gov

Another study focused on 4-(S-Alkylthio)quinazoline derivatives, which were synthesized from 4-Quinazolinol by converting the hydroxy group to a thiol function followed by alkylation. nih.gov Many of these compounds showed antimycobacterial activity against several Mycobacterium species, including M. tuberculosis. Notably, 4-(S-Butylthio)quinazoline was found to be more active than the standard drug isoniazid (B1672263) against atypical mycobacterial strains. nih.gov Further research into piperazine-linked quinazoline derivatives identified several compounds with potent anti-mycobacterial activity, with MIC values ranging from 2–16 μg/mL against the M. tuberculosis H37Rv strain. rsc.org Thiourea-based quinazoline analogs have also demonstrated efficacy, with one bromo-substituted derivative showing an MIC of 12.5 µg/mL with 99% inhibition. researchgate.net

| Compound/Derivative | Strain | MIC Value | Mechanism of Action |

| 1,2-di(quinazolin-4-yl)diselane (DQYD) | M. tuberculosis | Low MIC nih.gov | Disrupts ATP homeostasis, increases DNA damage nih.gov |

| 4-(S-Butylthio)quinazoline | Atypical mycobacteria | More active than isoniazid nih.gov | Not specified |

| Piperazine linked quinazolines (8f, 8n) | M. tuberculosis H37Rv | 2 µg/mL, 4 µg/mL rsc.org | Not specified |

| Bromo-substituted thiourea (B124793) analog (8c) | M. tuberculosis H37Rv | 12.5 µg/mL researchgate.net | Not specified |

Antifungal Properties of Quinazoline Thiol Derivatives

Quinazoline derivatives, including those containing a thiol group, have been recognized for their potential as antifungal agents against a variety of pathogenic fungi. nih.govmdpi.com The structural features of the quinazoline ring system allow for substitutions that can enhance antifungal potency. nih.gov

A study on 2,3-disubstituted 3H-quinazolin-4-ones reported good to moderate antifungal activities against several fungi, including Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, and Candida glabrata. researchgate.net Another report highlighted that 4-(substituted aniline) quinazolines with a 3-nitro substitution demonstrated high antifungal activity (90% inhibition) against Fusarium moniliforme, comparable to the standard drug griseofulvin. rphsonline.com

Research into pyrazol-quinazolinone compounds found that they exhibit significant antifungal activity against seven different phytopathogenic fungi at concentrations of 150 and 300 mg/L. mdpi.com The presence of specific substituents, such as chlorine or cyano groups, was shown to influence the inhibitory effect on different fungal species like Rhizoctonia solani and Fusarium oxysporum. mdpi.com While many of these compounds show promise, their activity is often weaker than that of established antifungal agents, indicating a need for further structural optimization. mdpi.com

The mechanism of antifungal action for some quinoline (B57606) derivatives, a related class of compounds, may involve causing abnormal morphology of cell membranes, leading to increased permeability and the release of cellular contents. nih.gov

Antiviral Effects and Identification of Potential Viral Targets

Quinazoline and its derivatives have emerged as a promising class of compounds with a broad spectrum of antiviral activities. nih.gov Research has explored their efficacy against various DNA and RNA viruses.

A series of novel 4-thioquinazoline derivatives incorporating a chalcone moiety were synthesized and evaluated for their activity against the Tobacco Mosaic Virus (TMV). nih.gov Several of these compounds exhibited moderate to good antiviral activity. nih.gov Specifically, compounds designated M2 and M6 showed significant protection against TMV in vivo, with 50% effective concentration (EC50) values of 138.1 and 154.8 μg/mL, respectively, which were superior to the commercial agent Ribavirin (436.0 μg/mL). nih.gov Microscale thermophoresis experiments suggested that these compounds may interact directly with the tobacco mosaic virus coat protein (TMV-CP), indicating a potential viral target. nih.gov

Other studies have identified quinazolinone derivatives with potent activity against Zika virus (ZIKV) and Dengue virus. nih.gov Certain 2-substituted quinazolinones have demonstrated activity against varicella-zoster virus and human cytomegalovirus. nih.gov In the context of human immunodeficiency virus (HIV), some quinazolinones act as inhibitors of HIV-1 integrase, a key viral enzyme for replication, with EC50 values in the micromolar range. researchgate.net The M2 ion channel and polymerase basic protein 2 have also been identified as potential targets for quinoline derivatives against the influenza A virus through molecular docking studies. mdpi.com

| Virus | Quinazoline Derivative Class | Finding/Activity | Potential Viral Target |

| Tobacco Mosaic Virus (TMV) | 4-Thioquinazoline with chalcone moiety | EC50 of 138.1 μg/mL (Compound M2) nih.gov | TMV Coat Protein (TMV-CP) nih.gov |

| Zika Virus (ZIKV) | Di-substituted quinazolinones | 99.9% inhibition at 10 μM nih.gov | Not specified |

| Human Immunodeficiency Virus (HIV-1) | Quinazolinones | EC50 values of 5-37 μM researchgate.net | HIV-1 Integrase researchgate.net |

| Influenza A Virus | 4H-thiopyrano[2,3-b]quinolines | Moderate antiviral activity mdpi.com | M2 channel, Polymerase basic protein 2 mdpi.com |

| Human Cytomegalovirus | 2-Sulfanylquinazolines | EC50 values of 8.94–13.2 μM nih.gov | Not specified |

Studies on Antiparasitic Potential

Antileishmanial Activity Against Leishmania major Promastigotes

Quinazoline derivatives have been extensively investigated as potential antileishmanial agents. Studies have shown that these compounds can be highly effective against various Leishmania species.

In particular, 2,4-diaminoquinazoline analogs have demonstrated remarkable activity against Leishmania major within human macrophages in vitro. asm.orgnih.gov Two compounds featuring tertiary amines attached directly to the quinazoline ring were exceptionally potent, with 50% effective doses in the picogram per milliliter range (12 to 91 pg/ml). asm.orgnih.gov These compounds were about 1,000 times more active than any previously tested compounds in the same model. asm.orgnih.gov

Other research on 2,3-disubstituted-3H-quinazolin-4-ones also reported promising in vitro activity against Leishmania major, with one derivative exhibiting an IC50 value of 48.91 µg/mL. researchgate.net Another study found that an (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one derivative displayed potent antileishmanial activity with an IC50 of 0.0212 µg/mL, making it significantly more active than standard drugs like amphotericin B and miltefosine. researchgate.net The antileishmanial activity of these compounds was not directly correlated with the inhibition of Leishmania dihydrofolate reductase, suggesting that they may inhibit folate utilization more broadly. asm.orgnih.gov

Antichagasic Research Against Trypanosoma cruzi

The protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, has also been a target for quinazoline-based compounds. mdpi.comresearcher.lifenih.gov The current treatments, nifurtimox (B1683997) and benznidazole, have significant toxicity issues, necessitating the search for new therapeutic agents. mdpi.comresearcher.lifenih.gov

A recent study focused on a series of quinazoline 2,4,6-triamine derivatives, particularly those with nitrobenzoyl substituents at the 6-position of the quinazoline nucleus. mdpi.comresearcher.lifenih.gov These nitro-derivatives were identified as the most potent in terms of their antiprotozoal activity against both epimastigote and trypomastigote forms of T. cruzi. mdpi.comresearcher.lifenih.gov The effect of these compounds was observed within 24 hours and was sustained for at least five days. mdpi.comresearcher.lifenih.gov Importantly, these potent compounds did not exhibit toxicity towards human fibroblast cells, indicating a high selectivity index. mdpi.comresearcher.lifenih.gov

| Compound Class | Parasite Form | Key Finding |

| Quinazoline 2,4,6-triamine nitro-derivatives | T. cruzi epimastigotes & trypomastigotes | Most potent antiprotozoal activity in the series. mdpi.comresearcher.lifenih.gov |

| Quinazoline 2,4,6-triamine nitro-derivatives | Human fibroblast cells | Not toxic, indicating a high selectivity index. mdpi.comresearcher.lifenih.gov |

Inhibition of Parasite-Specific Enzymes (e.g., T. cruzi Dihydrofolate Reductase)

A key strategy in developing antiparasitic drugs is the targeting of enzymes essential for the parasite's survival but absent or significantly different in the human host. The folate pathway, crucial for DNA synthesis, is a well-established target. nih.gov Dihydrofolate reductase (DHFR) is a critical enzyme in this pathway. nih.gov

The DHFR of Trypanosoma cruzi (T. cruzi) is considered a potential target for developing new drugs to treat Chagas' disease. drugbank.com Quinazoline derivatives have been specifically studied as inhibitors of this enzyme. nih.gov The 2,4-diaminoquinazoline scaffold, in particular, has been identified as a significant contributor to the binding energy in enzyme-ligand interactions, accounting for an estimated 60-70% of the total binding affinity. drugbank.com

Studies have reported the synthesis and characterization of potent 2,4-diamino-6-quinazolinyl derivatives as inhibitors of T. cruzi DHFR. drugbank.com Molecular docking and crystallographic studies have been used to analyze the interactions between these inhibitors and the enzyme, providing a structural basis for their inhibitory activities. drugbank.com This line of research confirms that quinazoline derivatives can be effectively designed to inhibit parasite-specific enzymes, offering a promising avenue for the development of new antichagasic agents. drugbank.comnih.gov

Anti-inflammatory and Immunomodulatory Investigations

The anti-inflammatory and immunomodulatory potential of novel compounds is often assessed through their interaction with key signaling pathways and mediators of the inflammatory response.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival. Inhibition of this pathway is a key strategy in the development of anti-inflammatory drugs. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Some quinazoline derivatives have been investigated as NF-κB inhibitors, suggesting that this pathway would be a relevant area of investigation for 6-nitroquinazoline-4-thiol.

Modulation of Nitric Oxide Synthase (NOS) Isoforms (iNOS and nNOS)

Nitric oxide (NO) is a critical signaling molecule with diverse physiological roles, produced by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS produce low levels of NO for neurotransmission and vasodilation respectively, iNOS is expressed in response to inflammatory stimuli and produces large, sustained amounts of NO that can contribute to tissue damage in chronic inflammatory conditions. The thiol group is known to interact with NO and NOS activity. nih.govnih.gov For instance, S-glutathionylation of eNOS can decrease NO production. nih.gov The investigation of how a thiol-containing compound like 6-nitroquinazoline-4-thiol might selectively modulate the activity of iNOS and nNOS could reveal potential therapeutic applications in inflammatory and neurological disorders. Studies have shown that various thiol compounds can interact with and inhibit neuronal nitric oxide synthase. capes.gov.br

Regulation of Pro-inflammatory Cytokine Production (e.g., Interleukin-6, Tumor Necrosis Factor-alpha)

Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are key mediators of the inflammatory cascade. Overproduction of these cytokines is a hallmark of many chronic inflammatory diseases. The synthesis and release of IL-6 and TNF-α are regulated by intracellular signaling pathways, including NF-κB. Compounds that can suppress the production of these cytokines are considered to have significant anti-inflammatory potential. The regulatory effect of thiol compounds on the production of pro-inflammatory cytokines has been documented, indicating that this is a pertinent area of study for thiol-containing molecules. nih.govnih.gov

| Cytokine | Function in Inflammation |

| Interleukin-6 (IL-6) | Stimulates the production of acute phase proteins and influences the activation and differentiation of immune cells. |

| Tumor Necrosis Factor-alpha (TNF-α) | A master regulator of the inflammatory response, inducing the production of other cytokines, promoting immune cell recruitment, and inducing apoptosis. |

Exploration of Other Biological Activities

Beyond anti-inflammatory effects, the unique structural features of 6-nitroquinazoline-4-thiol suggest other potential biological activities that warrant investigation.

Antiplatelet Aggregation Mechanisms

Platelet aggregation is a critical process in hemostasis, but its excessive activation can lead to thrombosis and cardiovascular events. Antiplatelet agents are crucial for the prevention and treatment of these conditions. The mechanisms of action for antiplatelet drugs are varied, often targeting specific platelet activation pathways. The presence of a thiol group is significant, as low-molecular-mass thiols have been shown to mediate the inhibitory action of S-nitrosoalbumin on human platelet aggregation. nih.gov Furthermore, the antiplatelet effects of some drugs like nitroglycerin are dependent on the presence of reduced intracellular thiols. nih.gov This suggests that the thiol moiety in 6-nitroquinazoline-4-thiol could play a role in modulating platelet function.

Antioxidant Properties and Reactive Oxygen Species Scavenging

Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism. Excessive ROS production leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including inflammation, cardiovascular disease, and neurodegeneration. Antioxidants can neutralize ROS, thereby mitigating oxidative damage. Thiol-containing compounds are well-known for their antioxidant properties and their ability to scavenge ROS. nih.govresearchgate.net They can directly interact with and neutralize ROS or participate in enzymatic antioxidant defense systems. nih.gov The thiol group can bind ROS, and this reactivity is key to the antioxidant effects of many thiol-containing molecules. researchgate.net The potential of 6-nitroquinazoline-4-thiol to act as an antioxidant and ROS scavenger is a logical and important area for future research.

| Investigated Activity | Potential Mechanism |

| Antiplatelet Aggregation | Modulation of thiol-dependent signaling pathways on the platelet surface. |

| Antioxidant/ROS Scavenging | Direct neutralization of reactive oxygen species via the thiol group. |

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of the Role of the 6-Nitro Moiety in Biological Activity

The presence of a nitro group at the C-6 position of the quinazoline (B50416) ring is a critical determinant of biological activity. As a potent electron-withdrawing group, the 6-nitro moiety significantly influences the electronic properties of the entire heterocyclic system, which in turn affects molecular interactions with biological targets.

Research has consistently demonstrated that the 6-nitro substitution enhances the anticancer properties of quinazoline derivatives. Studies have identified that a nitro group at this position contributes to improved anti-cancer potency. lp.edu.ua Specifically, 6-nitro-4-substituted quinazolines have been developed as effective inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. mdpi.com One study highlighted a derivative, compound 6c, which exhibited superior EGFR inhibition, underscoring the favorable contribution of the 6-nitro group to this activity. mdpi.com The functional group is also associated with general antimigration and antiproliferation activities, which are crucial for combating cancer metastasis. nih.gov

Beyond oncology, the 6-nitro group is integral to other therapeutic effects. A series of 6-nitroquinazolines were found to be dual-acting inhibitors of both tumor necrosis factor-alpha (TNF-α) production and T-cell proliferation, suggesting a role in treating inflammatory and autoimmune disorders. nih.gov Furthermore, the electron-withdrawing nature of the nitro group has been shown to be effective for antibacterial activity when present on the quinazoline framework. nih.gov

| Biological Activity | Key Findings Related to the 6-Nitro Group | Reference |

|---|---|---|

| Anticancer (General) | Improves overall anti-cancer potency. | lp.edu.ua |

| EGFR Inhibition | Contributes to surpassing inhibitory activity against EGFR. | mdpi.com |

| Anti-inflammatory | Essential for dual inhibition of TNF-α production and T-cell proliferation. | nih.gov |

| Antibacterial | The presence of electron-withdrawing groups like nitro is effective for antibacterial action. | nih.gov |

| Antiproliferative | Associated with general antimigration and antiproliferation activities. | nih.gov |

Conformational and Electronic Impact of the 4-Thiol Group and its Modifications (e.g., Thioether, Thiourea)

The substituent at the C-4 position of the quinazoline ring plays a pivotal role in defining the molecule's interaction with its biological target. The 4-thiol group is a versatile functional handle that can be readily modified to modulate the compound's properties. Its modifications into thioethers and thioureas have been extensively explored to optimize activity.

Thioether Modifications: The conversion of the 4-thiol group into a thioether linkage (R-S-R) is a common strategy to explore the steric and electronic requirements of the target's binding pocket. A variety of 4-thioquinazoline derivatives have been synthesized and shown to possess activities such as antiviral and carbonic anhydrase inhibition. nih.govmdpi.com For instance, a series of novel 4-thioquinazoline derivatives incorporating a chalcone (B49325) moiety demonstrated significant antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov The thioether linkage acts as a flexible spacer, allowing the appended chemical motifs to adopt optimal conformations for target engagement. Docking studies of thioether-linked quinazolinones into the active site of carbonic anhydrase IX revealed that the bulky thioether tail can induce conformational changes, influencing binding affinity and selectivity. mdpi.com

Influence of Substituent Patterns on the Quinazoline Ring System (e.g., at positions 2, 3, 4, 6, 7)

The biological activity of the quinazoline scaffold is highly tunable through substitutions at various positions on the ring system. SAR studies have provided a detailed map of how different functional groups at key positions influence efficacy against a range of targets.

Position 2: Modifications at the C-2 position significantly impact activity. For example, introducing a styryl group can lead to enhanced chemotherapeutic action. lp.edu.ua For cytotoxicity, a chloro substituent at C-2, in combination with other substitutions, was found to be essential. nih.gov In other contexts, such as analgesic and anti-inflammatory activity, 2-methyl, 2-phenyl, and 2-methylthio groups have proven effective in 2,3-disubstituted quinazolin-4(3H)-ones. researchgate.net

Position 4: This position is critical for target interaction, particularly for kinase inhibitors. Substituted anilino groups at C-4 are a hallmark of many EGFR inhibitors, where they anchor the molecule in the ATP-binding pocket. researchgate.net Studies on 6-nitroquinazolines found that 4-(4-fluorophenyl) and 4-(3,4-difluorophenyl) moieties provided a good balance of inhibitory activity and low cytotoxicity. nih.gov For antibacterial activity, a substituted or simple amine at this position enhances potency. lp.edu.ua

Positions 6 and 7: These positions are frequently modified in the development of anticancer agents. Electron-rich substituents, such as methoxy groups (–OCH3), at C-6 and C-7 are crucial for the activity of many EGFR and HER2 inhibitors. nih.govresearchgate.net Specifically for 6-nitroquinazolines with anti-inflammatory activity, an unsubstituted piperazine ring at the C-7 position was found to be a requirement for dual inhibition of TNF-α and T-cell proliferation. nih.gov The presence of halogens or other electron-rich groups at C-6 can also boost antibacterial potency. lp.edu.ua

The following table summarizes the influence of various substituents on the biological activity of the quinazoline ring system.

| Position | Substituent Type | Resulting Biological Activity | Reference |

|---|---|---|---|

| 2 | Styryl group | Enhanced chemotherapeutic action | lp.edu.ua |

| 2 | -Cl, in combination with 6,7-OCH3 | Essential for cytotoxicity | nih.gov |

| 3 | Heterocyclic moieties | Can increase various pharmacological activities | |

| 4 | Substituted anilino groups | EGFR inhibition | researchgate.net |

| 4 | 4-Fluorophenyl, 3,4-Difluorophenyl | Anti-inflammatory with low cytotoxicity | nih.gov |

| 4 | Substituted or simple amine | Antibacterial activity | lp.edu.ua |

| 6 | Nitro group | Anticancer, anti-inflammatory, antibacterial | lp.edu.uanih.govnih.gov |

| 6, 7 | Methoxy groups (-OCH3) | Essential for cytotoxicity (EGFR/HER2 inhibition) | nih.gov |

| 7 | Unsubstituted piperazine ring | Required for dual TNF-α/T-cell inhibition | nih.gov |

| 8 | Phenyl ring | Improved anti-cancer potency (with 6-nitro) | lp.edu.ua |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. For quinazoline derivatives, both 2D and 3D-QSAR approaches have been instrumental in rationalizing SAR data and guiding the design of new, more potent molecules. nih.gov

2D-QSAR: These models establish a linear relationship between physicochemical descriptors of a molecule (e.g., hydrophobicity, electronic properties, steric parameters) and its activity. Techniques like Multiple Linear Regression (MLR) are used to build predictive models. For a set of quinazoline derivatives with activity against human lung cancer, a 2D-QSAR model was developed with strong predictive capabilities, which was then used to design new analogs with enhanced efficacy.

3D-QSAR: These methods provide a more detailed, three-dimensional understanding of SAR by analyzing the influence of steric and electrostatic fields on activity.

CoMSIA (Comparative Molecular Similarity Indices Analysis): This method was used to build a highly predictive 3D-QSAR model for quinazoline compounds with antitumor activity against osteosarcoma. nih.gov The resulting contour maps highlighted the regions where electrostatic, steric, hydrophobic, and hydrogen bond donor/acceptor fields positively or negatively influence activity, providing a visual guide for structural modification. nih.gov

kNN-MFA (k-Nearest Neighbor Molecular Field Analysis): This approach has been applied to a large series of quinazoline derivatives to study the structural requirements for inhibiting EGFR tyrosine kinase. nih.gov The resulting models and master grid maps help to visualize the favorable and unfavorable steric and electrostatic potential contributions, aiding in the design of new derivatives with specific inhibitory activity. nih.gov

The reliability of these QSAR models is rigorously tested through internal and external validation methods, as well as Y-randomization, to ensure their robustness and predictive power.

| QSAR Method | Target/Activity | Key Statistical Parameters | Reference |

|---|---|---|---|

| 2D-QSAR (MLR) | EGFR Inhibition (Lung Cancer) | R² = 0.745, Q² = 0.669, R²_test = 0.941 | |

| 3D-QSAR (Pharmacophore) | EGFR Inhibition | R² = 0.9433, Q² = 0.8493, R²_pred = 0.86 | |

| 3D-QSAR (CoMSIA) | Antitumor (Osteosarcoma) | r² = 0.987, q² = 0.63 | nih.gov |

| 3D-QSAR (kNN-MFA) | EGFR Tyrosine Kinase Inhibition | q² = 0.846, pred_r² = 0.8029 | nih.gov |

Rational Design Principles for Enhanced Potency, Selectivity, and Reduced Cytotoxicity

Rational drug design leverages the understanding of SAR and molecular interactions to create compounds with improved therapeutic profiles. For quinazoline derivatives, this involves an integrated approach combining computational modeling with structural biology and synthetic chemistry.

A primary strategy is structure-based drug design, which relies on the three-dimensional structure of the target protein, often obtained from X-ray crystallography. By analyzing the co-crystal structure of a quinazoline inhibitor within its target's active site, designers can identify key interactions and unoccupied pockets. This information guides the modification of the ligand to enhance binding affinity and selectivity. This approach was successfully used to design potent and selective ALK5 inhibitors from a quinazoline starting point. researchgate.net

In the absence of a crystal structure, ligand-based methods, such as the QSAR models described previously, are employed. Predictions from validated QSAR models can guide the design of new molecules with optimized properties. For example, QSAR-derived insights into the importance of electronegative substituents at the N-3 and C-6 positions of the quinazoline ring led to the design of novel analogs with significantly enhanced inhibitory activity against EGFR. Similarly, contour maps from 3D-QSAR studies provide a roadmap for where to add or remove steric bulk, or modify electrostatic properties, to improve potency. nih.gov

The overarching goal is to optimize the compound's interactions with its intended target while minimizing interactions with off-targets, which is crucial for reducing cytotoxicity. This involves a cyclical process of designing new molecules based on SAR and modeling data, synthesizing them, evaluating their biological activity, and feeding the new data back into the models to refine the design principles further. This iterative process has proven effective in developing quinazoline analogs with heightened specificity, boosted potency, and reduced side effects. mdpi.com

Advanced Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Target Binding Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For derivatives of 6-nitroquinazoline-4-thiol, docking studies have been crucial in elucidating their potential as inhibitors of key enzymes in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govdovepress.com

Molecular docking simulations for quinazoline (B50416) derivatives, including those with a 6-nitro substitution, reveal detailed insights into their interactions with protein targets. These studies can identify key amino acid residues involved in binding and characterize the types of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. scispace.comresearchgate.net

For instance, docking studies of various quinazoline compounds into the ATP-binding site of EGFR have consistently shown that the quinazoline core acts as a crucial scaffold. nih.govnih.gov The nitrogen atoms at positions 1 and 3 of the quinazoline ring are often predicted to form critical hydrogen bonds with backbone residues in the hinge region of the kinase domain, a common feature for many kinase inhibitors. The thiol group at the 4-position and the nitro group at the 6-position significantly influence the electronic and steric properties of the molecule, modulating its binding affinity and specificity. nih.gov For example, a study on 6-bromo quinazoline derivatives highlighted hydrogen bonding and other important interactions with key residues in the EGFR active site. nih.gov Similarly, docking of 2-thioxoquinazolin-4(1H)-one derivatives has shown strong interactions with the active sites of various cancer-related proteins. scispace.comijcce.ac.ir

Table 1: Predicted Interactions of a Representative Quinazoline Derivative with EGFR Active Site This table is a representative example based on common findings for quinazoline kinase inhibitors.

| Interacting Residue (EGFR) | Interaction Type | Predicted Distance (Å) |

| Met793 | Hydrogen Bond (with N1 of quinazoline) | ~1.9 - 2.5 |

| Thr790 | Hydrophobic Interaction | - |

| Leu718 | Hydrophobic Interaction | - |

| Cys797 | van der Waals | - |

| Asp855 | Hydrogen Bond (with substituent) | ~2.8 - 3.2 |

The quinazoline scaffold is a privileged structure for targeting protein kinases, particularly EGFR and VEGFR-2, which play critical roles in tumor growth and angiogenesis. nih.govmdpi.com Molecular docking is essential for assessing the binding specificity of 6-nitroquinazoline-4-thiol derivatives and for designing compounds that can selectively inhibit one kinase over another or act as dual inhibitors. mdpi.comresearchgate.net

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of molecules like 6-nitroquinazoline-4-thiol. physchemres.org These calculations are used to determine various molecular properties that govern chemical behavior and biological activity. researchgate.netsapub.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. imperial.ac.ukyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For quinazoline derivatives, FMO analysis helps in understanding their interaction with biological targets. nih.gov The distribution of HOMO and LUMO densities across the molecule indicates the likely sites for electron donation and acceptance. In a 6-nitroquinazoline (B1619102) derivative, the electron-withdrawing nitro group would be expected to lower both HOMO and LUMO energy levels and influence their distribution. The HOMO is often located over the quinazoline ring system and the thiol substituent, while the LUMO may be distributed more broadly, including over the nitro group. nih.gov This analysis provides a theoretical basis for understanding the molecule's interaction with electron-rich or electron-deficient residues in a protein's active site. nih.gov

Table 2: Representative FMO Data for a Quinazoline Derivative Theoretical values calculated using DFT methods (e.g., B3LYP/6-31G). Actual values vary based on the specific derivative and computational level.*

| Parameter | Energy (eV) | Interpretation |

| EHOMO | ~ -6.5 | Electron-donating ability |

| ELUMO | ~ -2.0 | Electron-accepting ability |

| Energy Gap (ΔE) | ~ 4.5 | Chemical reactivity & stability |

Fukui functions are local reactivity descriptors derived from conceptual DFT that identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. chemrxiv.orgnih.govresearchgate.net The Fukui function f(r) indicates the change in electron density at a specific point 'r' when the total number of electrons in the system changes. nih.gov

For 6-nitroquinazoline-4-thiol, Fukui analysis can pinpoint specific atoms susceptible to attack.

f+(r): Predicts sites for nucleophilic attack (where an electron is accepted). These sites are often associated with the LUMO distribution.

f-(r): Predicts sites for electrophilic attack (where an electron is donated). These sites are related to the HOMO distribution. nih.gov

The presence of the nitro group, a strong electron-withdrawing moiety, is known to create regions with low electron density, making them susceptible to nucleophilic attack. nih.govscilit.com Fukui studies can quantify the reactivity of each atom in the quinazoline ring, the nitro group, and the thiol substituent, providing a more detailed reactivity map than FMO analysis alone and helping to rationalize observed metabolic pathways or covalent interactions with protein targets. researchgate.net

The Molecular Electrostatic Potential (MEP or EPS) map is a visual tool used to understand the charge distribution within a molecule. sapub.orgufms.br It plots the electrostatic potential onto the molecule's electron density surface, using color-coding to indicate charge regions: red typically signifies negative potential (electron-rich areas, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.netproteopedia.orgresearchgate.net

For 6-nitroquinazoline-4-thiol, the EPS map would visually highlight the electronegative regions around the nitrogen atoms of the quinazoline ring and the oxygen atoms of the nitro group, which are potential hydrogen bond acceptors. sapub.orgresearchgate.net Conversely, the hydrogen atom on the thiol group (in its thiol tautomeric form) would appear as an electropositive region, indicating its potential as a hydrogen bond donor. These maps are invaluable for understanding non-covalent interactions, such as those that govern ligand-protein binding, and for predicting how a molecule will orient itself within a receptor's binding pocket. researchgate.netchemrxiv.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations are powerful computational methods used to understand the physical movements of atoms and molecules over time. For a compound like 6-nitroquinazoline-4-thiol, MD simulations can provide critical insights into its structural flexibility, conformational stability, and interactions with biological targets. While specific MD simulation studies exclusively focused on 6-nitroquinazoline-4-thiol are not extensively detailed in the public literature, the methodology is widely applied to quinazoline derivatives, offering a clear framework for potential analysis. nih.govsemanticscholar.orgresearchgate.net

Research on related quinazoline structures demonstrates that MD simulations are employed to assess the stability of a ligand-receptor complex. researchgate.net The simulation tracks atomic trajectories by solving Newton's equations of motion, revealing how the compound behaves in a simulated physiological environment. Key parameters analyzed include Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

The RMSD of the compound's backbone atoms is calculated over the simulation time (e.g., 100-200 nanoseconds) to evaluate its structural stability. A low and stable RMSD value suggests that the molecule maintains a consistent conformation without significant structural changes, indicating stability. researchgate.net Conversely, large fluctuations in RMSD might point to instability or significant conformational shifts.

The RMSF is analyzed to identify the flexibility of specific parts of the molecule. For 6-nitroquinazoline-4-thiol, this could reveal the mobility of the nitro group and the thiol group relative to the rigid quinazoline core. Such information is vital for understanding how the molecule might adapt its shape to fit into a protein's binding site. Studies on similar molecules have used RMSF to pinpoint dynamic regions within the binding pocket of target enzymes. researchgate.net

Furthermore, MD simulations can elucidate the stability of interactions, such as hydrogen bonds, between the compound and a target protein over time. For instance, analysis of 6-bromo quinazoline derivatives showed that the number and duration of hydrogen bonds with key amino acid residues are reliable indicators of binding strength and complex stability. researchgate.net This type of analysis would be crucial for predicting the binding affinity and residence time of 6-nitroquinazoline-4-thiol with its potential targets.

Table 1: Illustrative MD Simulation Stability Metrics for a Quinazoline Derivative

This table presents typical data obtained from MD simulations of quinazoline analogs to illustrate the expected analytical output for 6-nitroquinazoline-4-thiol.

| Parameter | Value | Interpretation |

| Simulation Time | 200 ns | The total duration of the molecular dynamics simulation. |

| Average RMSD | 3.4 Å | Indicates the ligand maintains a stable binding orientation. |

| Binding Free Energy (ΔG) | -8.5 kcal/mol | Reflects a moderate to strong binding affinity to the target. |

| Key H-Bond Interactions | ASP855, MET793 | Identifies crucial amino acid residues for stable binding. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a molecule. This process is essential in modern drug discovery, as it allows researchers to identify candidates with favorable ADME characteristics early on, reducing the likelihood of late-stage failures. For 6-nitroquinazoline-4-thiol, these predictive studies are vital for assessing its potential as a therapeutic agent.

The drug-likeness of a compound is an assessment of whether it possesses properties that would make it a likely orally active drug in humans. This is often evaluated using established rules and predictive models, such as Lipinski's Rule of Five. nih.govresearchgate.net Pharmacokinetic attributes predict how the compound will be processed by the body. Web-based tools like SwissADME provide a platform for these predictions based on a molecule's structure. nih.govnih.gov

Lipinski's Rule of Five is a foundational guideline for evaluating drug-likeness. nih.gov It states that an orally active drug generally has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass under 500 daltons.

A calculated octanol-water partition coefficient (log P) that does not exceed 5.

For 6-nitroquinazoline-4-thiol, a predicted profile suggests it largely conforms to these rules, indicating a favorable starting point for an orally administered drug.

Beyond Lipinski's rule, a comprehensive in silico profile includes predictions for specific pharmacokinetic parameters:

Gastrointestinal (GI) Absorption: High GI absorption is predicted for many quinazoline derivatives, suggesting that 6-nitroquinazoline-4-thiol would likely be well-absorbed from the gut. phytojournal.com

Blood-Brain Barrier (BBB) Permeation: This parameter predicts whether a compound can cross into the central nervous system. Depending on the therapeutic target, BBB permeation can be a desired or undesired quality.

P-glycoprotein (P-gp) Substrate: P-gp is a transmembrane efflux pump that can expel drugs from cells, reducing their efficacy. A prediction of whether a compound is a P-gp substrate is crucial; non-substrates are generally preferred. phytojournal.com

Cytochrome P450 (CYP) Inhibition: CYP enzymes are critical for drug metabolism. Inhibition of major isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) can lead to adverse drug-drug interactions. phytojournal.com Predictive models can flag potential liabilities early in the discovery process.

Bioavailability Score: This is a composite score that estimates the fraction of an administered dose of unchanged drug that reaches the systemic circulation.

The "Bioavailability Radar" provides a visual representation of a compound's drug-likeness, plotting six key physicochemical properties: lipophilicity, size, polarity, solubility, flexibility, and saturation. For a molecule to be considered "drug-like," its plot should fall entirely within a specified pink area representing the optimal range for each property. nih.gov

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of 6-nitroquinazoline-4-thiol

Data in this table is generated from computational prediction models (e.g., SwissADME) to provide a likely profile for the specified compound.

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Formula | C₈H₅N₃O₂S | |

| Molecular Weight | 207.21 g/mol | Compliant with Lipinski's rule (<500). |

| LogP (Consensus) | 1.85 | Compliant with Lipinski's rule (<5). |

| Water Solubility (LogS) | -2.75 | Soluble. |

| Topological Polar Surface Area (TPSA) | 108.99 Ų | Indicates good cell permeability. |

| Drug-Likeness | ||

| Lipinski's Rule Violations | 0 | High drug-likeness. |

| Bioavailability Score | 0.55 | Indicates a 55% probability of good oral bioavailability. |

| Pharmacokinetics | ||

| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | Yes | Predicted to cross the blood-brain barrier. |

| P-gp Substrate | No | Not likely to be actively removed from cells by P-gp. |

| CYP1A2 Inhibitor | No | Low potential for drug interactions via this enzyme. |

| CYP2C9 Inhibitor | Yes | Potential for drug interactions involving this enzyme. |

| CYP2D6 Inhibitor | No | Low potential for drug interactions via this enzyme. |

| CYP3A4 Inhibitor | No | Low potential for drug interactions via this enzyme. |

Future Research Trajectories and Interdisciplinary Applications

Development of Novel Synthetic Strategies for Complex 6-nitroquinazoline-4-thiol Analogs

Future synthetic endeavors will likely focus on creating more complex and diverse analogs of 6-nitroquinazoline-4-thiol to expand the available chemical space for biological screening. While the core synthesis of the quinazoline (B50416) scaffold is well-established, the development of regioselective functionalization methods for the quinazoline ring system remains an active area of research. beilstein-journals.orgnih.gov The introduction of varied substituents on the benzene (B151609) ring portion of the 6-nitroquinazoline-4-thiol nucleus is a key strategy to modulate the compound's physicochemical properties and biological activity.

One promising approach involves the use of advanced cross-coupling reactions to introduce carbon-carbon and carbon-heteroatom bonds at specific positions on the quinazoline ring. chim.it Furthermore, the development of one-pot or multicomponent reactions for the synthesis of highly substituted 6-nitroquinazoline-4-thiol derivatives will be crucial for generating libraries of compounds for high-throughput screening. chim.it

A significant challenge in the synthesis of complex 6-nitroquinazoline-4-thiol analogs is the potential for the thiol group to interfere with certain reaction conditions. Therefore, the development of robust protecting group strategies for the thiol functionality will be essential to enable a broader range of chemical transformations on the quinazoline core.

An example of a synthetic route for a related 6-nitroquinazoline (B1619102) derivative involves the nucleophilic aromatic substitution of a fluorine atom in N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine with (4-methoxyphenyl)methanethiol, followed by reduction of the nitro group. mdpi.com This highlights a potential pathway for introducing sulfur-containing moieties into the quinazoline scaffold.

Exploration of Multi-Targeting Approaches in Therapeutic Design

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a strategy to combat complex diseases such as cancer and infectious diseases. The 6-nitroquinazoline-4-thiol scaffold is well-suited for the design of multi-target ligands due to its ability to be functionalized at multiple positions.

Future research should focus on designing and synthesizing 6-nitroquinazoline-4-thiol derivatives that can simultaneously modulate the activity of multiple biological targets. For instance, derivatives could be designed to inhibit both a primary target and a resistance-conferring enzyme in cancer cells. Several quinazoline-based compounds have already been identified as multi-kinase inhibitors, targeting enzymes such as EGFR, HER2, and VEGFR. nih.govmdpi.com

Computational modeling and structure-based drug design will be invaluable tools in the rational design of multi-target 6-nitroquinazoline-4-thiol analogs. These approaches can help predict the binding of a single molecule to multiple target proteins and guide the optimization of its affinity and selectivity profile.

Integration of Advanced Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process. In the context of 6-nitroquinazoline-4-thiol, AI and ML can be applied across the entire discovery pipeline, from target identification to lead optimization.

Generative AI models can be employed to design novel 6-nitroquinazoline-4-thiol analogs with desired physicochemical and pharmacokinetic properties. These models can learn from existing chemical data to propose new structures that are likely to be active against a specific biological target.

Investigation of Emerging Biological Pathways and Novel Disease Models

While some 6-nitroquinazoline derivatives have been investigated for their activity against known targets like the epidermal growth factor receptor (EGFR), the full spectrum of biological pathways modulated by 6-nitroquinazoline-4-thiol remains to be explored. nih.govnih.gov Future research should aim to identify novel biological targets and pathways for this compound and its analogs.

High-throughput screening of 6-nitroquinazoline-4-thiol libraries against a wide range of cellular and biochemical assays can uncover unexpected biological activities. The use of advanced disease models, such as organoids and patient-derived xenografts, will be crucial for evaluating the therapeutic potential of these compounds in a more physiologically relevant context.

Furthermore, exploring the activity of 6-nitroquinazoline-4-thiol derivatives against pathogens, such as in Chagas disease, could open new avenues for the development of anti-infective agents. mdpi.com

Potential Applications in Chemical Biology, Materials Science, and Agrochemical Development

The unique chemical properties of 6-nitroquinazoline-4-thiol suggest its potential for applications beyond traditional drug discovery.

Chemical Biology: The thiol group can be used as a handle for the development of chemical probes to study biological processes. nih.govmdpi.com For example, fluorescently labeled 6-nitroquinazoline-4-thiol derivatives could be synthesized to visualize their interactions with cellular targets. The thiol group's reactivity also makes it a candidate for covalent inhibitors, which can offer prolonged therapeutic effects.

Materials Science: The quinazoline scaffold has been explored for its potential in creating advanced materials, such as polymers with enhanced thermal stability and mechanical strength. chemimpex.com The introduction of the thiol group in 6-nitroquinazoline-4-thiol could allow for its incorporation into novel polymers and materials with unique electronic or optical properties. Quinazoline-based materials have also shown promise in organic light-emitting diodes (OLEDs). beilstein-journals.orgnih.gov

Agrochemical Development: The quinazoline core is found in some agrochemicals. chemimpex.com The 6-nitroquinazoline-4-thiol scaffold could be explored for the development of new pesticides or herbicides. The nitro group and the thiol group could both contribute to the compound's biological activity in an agricultural context.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-nitroquinazoline-4-thiol, and how can reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclocondensation of nitrothiobenzamide derivatives with appropriate aldehydes or ketones under reflux. For example, highlights a method where potassium hydroxide and carbon disulfide in ethanol are used to synthesize thiol-containing heterocycles, achieving yields of 65–80% after recrystallization. Reaction parameters like temperature, solvent polarity, and catalyst choice (e.g., acidic vs. basic conditions) critically impact product purity and yield. Optimization via fractional crystallization or column chromatography is recommended .

Q. How can researchers validate the structural integrity of 6-nitroquinazoline-4-thiol post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H NMR : Look for characteristic aromatic proton signals (δ 8.3–7.6 ppm for nitro-substituted quinazolines) and thiol-related peaks (broad singlet near δ 3.0–4.0 ppm if protonated).

- IR : Confirm the presence of nitro (1520–1350 cm⁻¹) and thiol (2550–2600 cm⁻¹) functional groups.

- Elemental Analysis : Ensure calculated vs. observed C, H, N, and S percentages align (e.g., ±0.3% deviation). provides analogous data for structurally related compounds, emphasizing consistency in spectral and elemental validation .

Q. What preliminary assays are suitable for screening the biological activity of 6-nitroquinazoline-4-thiol?

- Methodological Answer : Start with in vitro assays:

- Anticancer : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.

- Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) to explore mechanistic pathways. suggests thiol-containing quinazolines exhibit activity in cancer and viral infection models, though specific protocols must be adapted .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 6-nitroquinazoline-4-thiol analogs?

- Methodological Answer : Perform a systematic contradiction analysis:

- Compare experimental conditions (e.g., cell line specificity, solvent used for compound dissolution).

- Validate assay reproducibility via independent replication.